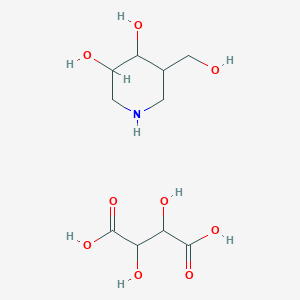

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

Description

Active Site Binding Dynamics and Mutant β-Glucosidase Rescue

Isofagomine (IFG) exerts its chaperone activity through precise interactions with the active site of GCase. X-ray crystallographic studies reveal that IFG forms an extensive hydrogen-bonding network with six key residues in the enzyme’s catalytic pocket, including Asp127, Trp179, Glu235, and Asn396. This network stabilizes a conformation that reduces local unfolding and enhances global structural integrity. Differential scanning fluorimetry (DSF) experiments demonstrate that IFG binding increases the thermal stability of wild-type GCase by ~15°C, shifting its melting temperature ($$T_m$$) from 48°C to 63°C.

In mutant GCase variants such as N370S and L444P, IFG mitigates endoplasmic reticulum (ER)-associated degradation by promoting proper folding. For example, in N370S/N370S patient-derived fibroblasts, a five-day incubation with 10 µM IFG increases lysosomal GCase activity by 1.6-fold. Similarly, lymphoblastoid cell lines (LCLs) homozygous for L444P show a 2.5- to 3.5-fold increase in enzyme activity after IFG treatment, despite minimal responses in fibroblasts. This cell-type variability suggests that chaperone efficacy depends on trafficking machinery and residual folding capacity.

Table 1: IFG-Induced GCase Activity Enhancement in Patient-Derived Cells

| Mutation | Cell Type | IFG Concentration | Fold Increase | Source |

|---|---|---|---|---|

| N370S | Fibroblasts | 10 µM | 1.6±0.2 | |

| N370S | Fibroblasts | 20 µM | 2.1±0.3 | |

| L444P | Fibroblasts | 20 µM | 1.3±0.1 | |

| L444P | Lymphoblastoids | 20 µM | 3.0±0.4 |

pH-Dependent Conformational Switching for Lysosomal Targeting

IFG’s chaperone activity is modulated by pH-dependent binding kinetics, which ensures selective stabilization of GCase in acidic lysosomal environments. At neutral pH (e.g., in the ER or plasma), IFG acts as a competitive inhibitor with a dissociation constant ($$K_i$$) of 0.016 µM. However, upon lysosomal acidification, protonation of active site residues weakens IFG binding, allowing the enzyme to release the chaperone and hydrolyze accumulated substrates. This pH-sensitive “switch” minimizes inhibitory activity in lysosomes while maximizing stabilization during ER-to-lysosome trafficking.

Structural studies further show that IFG binding induces rigidity in flexible loops near the active site, including residues 119–127 and 386–400. These regions, critical for substrate entry and product release, are prone to misfolding in mutants like N370S. By reducing local unfolding, IFG ensures that the enzyme retains a transport-competent conformation. For instance, pre-incubation of GCase with IFG increases its resistance to denaturation at neutral pH by 40%, as measured by residual activity after 24-hour incubation.

Structural Stabilization Effects on N370S and L444P Mutants

IFG’s ability to rescue mutant GCase varies with the structural context of the mutation. The N370S variant, which causes a local folding defect in the β-sheet domain, responds robustly to IFG. Western blot analyses of IFG-treated N370S fibroblasts reveal a 2.2-fold increase in the mature lysosomal isoform (69 kDa) compared to untreated cells. In contrast, the L444P mutation, located in a α-helix critical for domain-domain interactions, shows weaker stabilization. While L444P LCLs exhibit a 3.0-fold activity increase, fibroblasts show only marginal improvements, likely due to stricter ER quality control.

Hydrogen/deuterium exchange mass spectrometry (H/D-Ex) highlights these differences. IFG binding reduces deuterium uptake by 9–15% in regions adjacent to N370 (e.g., residues 230–240 and 343–347), indicating stabilized secondary structure. Conversely, L444P-associated regions show smaller reductions (4–6%), correlating with limited rescue.

Table 2: IFG-Induced Structural Stabilization Metrics

| Mutation | Stabilized Regions | Deuteration Reduction | Thermal $$T_m$$ Shift |

|---|---|---|---|

| Wild-Type | 119–127, 386–400 | 15% | +15°C |

| N370S | 230–240, 343–347 | 12% | +12°C |

| L444P | 177–184, 243–249 | 6% | +5°C |

Properties

Molecular Formula |

C10H19NO9 |

|---|---|

Molecular Weight |

297.26 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

ULBPPCHRAVUQMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of D-Isofagomine (D-Tartrate) involves two main stages:

3.1.1. Synthesis of Isofagomine Free Base

- Isofagomine is synthesized through multi-step chemical reactions starting from inexpensive chiral precursors, such as (−)-diethyl D-tartrate.

- Key steps include:

- Formation of a piperidine ring system.

- Introduction of hydroxyl groups via stereoselective reactions (e.g., Michael addition, Nef reaction).

- Reduction and selective protection/deprotection steps to yield the free base isofagomine.

- For example, a practical synthesis involves:

- Reduction of diester intermediates with lithium aluminum hydride.

- Selective silyl protection of hydroxyl groups.

- Conversion to α,β-unsaturated nitroalkenes followed by Grignard additions.

- Diastereoselective cyanide addition to cyclic nitrones.

- Catalytic hydrogenation to yield isofagomine in high yield (~90%) and stereochemical purity.

3.1.2. Formation of D-Isofagomine (D-Tartrate) Salt

- The isofagomine free base is dissolved in an alcohol solvent, preferably ethanol.

- D-tartaric acid (or other tartaric acid isomers) is added to the solution under stirring at room temperature.

- The acid-base reaction forms the tartrate salt, which precipitates out of the solution.

- The precipitate is collected by filtration.

- The stoichiometric ratio of isofagomine to tartaric acid typically ranges from 2:1 to 1:1, with 1:1 preferred for optimal stability and purity.

Industrial Scale Preparation

- Industrial production employs similar synthetic routes but optimizes parameters for scale-up.

- Ammonium hydroxide solution is used to generate the isofagomine free base from its salt form.

- Purification involves chromatography (e.g., silica gel column eluted with 9:1 ethanol/ammonium hydroxide) followed by solvent evaporation.

- Crystallization of the tartrate salt is performed from aqueous ethanol mixtures.

- The process is scalable to kilogram quantities with reproducible high purity (>98%) and yield.

Purification and Crystallization

Recrystallization Procedure

- Crude D-isofagomine tartrate is dissolved in water.

- Ethanol is added incrementally to the aqueous solution to reach an ethanol/water ratio of approximately 4:1.

- The salt precipitates progressively; additional aliquots of ethanol maximize yield.

- The solid is filtered and washed, typically at room temperature.

- This method achieves purities of 95% to >99% depending on recrystallization conditions.

Alternative Solvent Systems

- Other solvent combinations for recrystallization include:

- 1:1 ethanol/water

- 1:1 acetone/water

- 2:1 ethanol/water

- 2:1 acetone/water

- 3:1 ethanol/water

- These solvent systems allow flexibility in industrial purification protocols.

Reaction Conditions and Chemical Considerations

| Step | Conditions | Notes |

|---|---|---|

| Isofagomine free base formation | Use of ammonium hydroxide; silica gel chromatography | Ensures free base purity and removal of impurities |

| Salt formation | Room temperature stirring in ethanol | Precipitation occurs upon addition of tartaric acid |

| Stoichiometry | 1:1 preferred (isofagomine:tartaric acid) | Stable salt formation; ratios from 2:1 to 1:1 possible |

| Recrystallization | Water/ethanol mixtures at room temperature | Yields high purity crystals with good recovery |

Summary Table of Preparation Steps

| Preparation Stage | Description | Key Parameters | Yield/Purity |

|---|---|---|---|

| Synthesis of Isofagomine | Multi-step synthesis from chiral precursors | Use of LiAlH4, TBDPSCl, Grignard reagents | ~90% yield, high stereoselectivity |

| Formation of Tartrate Salt | Reaction of free base with D-tartaric acid | Ethanol solvent, room temperature, 1:1 molar ratio | Salt precipitates, >95% purity crude |

| Purification/Recrystallization | Dissolution in water, ethanol addition | Ethanol/water ~4:1, room temperature | Up to 99% purity after recrystallization |

Research Findings Supporting Preparation

- The use of D-tartaric acid with high enantiomeric purity (>97%) is critical for obtaining stable and pure isofagomine tartrate salts.

- The salt form exhibits improved stability and ease of purification compared to other isofagomine salts, facilitating industrial production.

- The synthetic route from (−)-diethyl D-tartrate is practical and scalable, providing access to isofagomine in high yield and stereochemical purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Isofagomine D-Tartrate undergoes various chemical reactions, including:

Oxidation: Isofagomine D-Tartrate can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert Isofagomine D-Tartrate to its reduced forms.

Substitution: Isofagomine D-Tartrate can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Scientific Applications of Isofagomine D-Tartrate

Isofagomine D-Tartrate is a pharmacological chaperone and an active site inhibitor of human acid β-glucosidase . Research indicates its potential for treating Gaucher's disease and C. difficile infections . It is also used in biochemical research to understand enzymatic functions and stabilization mechanisms .

Gaucher's Disease Treatment

Gaucher's disease, the most common lysosomal storage disorder, results from a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) . This deficiency leads to the accumulation of glucocerebroside in macrophages, affecting various organs, including the spleen, liver, and bone marrow .

Isofagomine D-Tartrate has been shown to increase GCase activity in both in vitro and in vivo studies .

In Vitro Studies

- Fibroblasts and Lymphoblastoid Cell Lines (LCLs) : Isofagomine D-Tartrate significantly increased GCase activity in L444P GCase LCLs (2.5- to 3.5-fold above baseline). It also increased the mature, lysosomal 69 kD form of GCase in fibroblasts and both the immature, Golgi 59 kD and mature 69 kD forms of GCase in LCLs .

In Vivo Studies

- Animal Models : Oral administration of isofagomine to L444P mice for four weeks resulted in a 2- to 5-fold increase in GCase activity in the liver, spleen, lung, and brain. After 24 weeks, it led to a significant increase (up to 2-fold) in mineralized bone and bone marrow. Additionally, it lowered plasma chitin III and IgG levels and reduced spleen and liver weights . In another study, isofagomine enhanced V394L GCase protein and activity levels in vivo and mediated the suppression of proinflammation .

Clostridioides difficile Infections

Isofagomine inhibits the glycosyltransferase activity of multiple Clostridioides difficile toxin B (TcdB) variants, protecting against TcdB toxin-induced cell rounding .

- Inhibitory Activity : Isofagomine inhibits TcdB1-induced cell rounding with an IC50 of 8.4 ± 1.5 μM. It also inhibits TcdB2 and TcdB3 induced cell rounding with IC50 values of 17.4 ± 2.9 μM and 8.4 ± 1.5 μM, respectively .

- Protection Against Mortality : Isofagomine protects against C. difficile-induced mortality in murine models, allowing the recovery of the gastrointestinal microbiota .

Biochemical Research

Isofagomine D-Tartrate is used as a tool in biochemical research for several purposes :

- Enzyme Kinetics : Studying the kinetics of β-glucosidase and understanding the molecular basis of enzyme dysfunction.

- Enzyme Stabilization : Contributing to the stabilization and proper folding of β-glucosidase, increasing the functional quantity of the enzyme within lysosomes.

- Inhibitor : As an active site inhibitor of human acid β-glucosidase.

Data Table: Effects of Isofagomine D-Tartrate on GCase Activity In Vitro

| Cell Type | Mutation | GCase Activity Increase |

|---|---|---|

| N370S GCase Fibroblasts | N370S | Statistically significant, concentration-dependent |

| L444P GCase Fibroblasts | L444P | 1.2- to 1.3-fold above baseline |

| L444P GCase LCLs | L444P | 2.5- to 3.5-fold above baseline |

Patents

Mechanism of Action

Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₆H₁₃NO₃·C₄H₆O₆ (molecular weight: 297.26 g/mol) .

- Mechanism : Binds to the catalytic pocket of β-glucosidase, mimicking the transition state of substrate hydrolysis .

- Bioactivity : Enhances mutant N370S GCase activity by 2–3× in Gaucher fibroblasts (IC₅₀ = 0.06 µM; Kᵢ = 0.016–0.025 µM) .

- Therapeutic Use : Tested in Phase II clinical trials for Gaucher disease but discontinued due to insufficient symptom relief .

Comparison with Similar Glycosidase Inhibitors

Structural and Mechanistic Differences

Key Insights :

Efficacy and Selectivity

Key Insights :

Biological Activity

D-Isofagomine, also known as Isofagomine (D-Tartrate), is a pharmacological chaperone primarily studied for its ability to enhance the activity of mutant forms of the enzyme acid β-glucosidase (GCase). This enzyme is crucial in the metabolism of glucocerebrosides, and its deficiency leads to Gaucher disease, a lysosomal storage disorder. This article explores the biological activity of D-Isofagomine, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

D-Isofagomine functions as a pharmacological chaperone by stabilizing misfolded GCase proteins, facilitating their proper trafficking to lysosomes, and enhancing their enzymatic activity. The compound binds to the active site of GCase, locking it in a substrate-bound conformation which thermodynamically stabilizes the enzyme. This binding is particularly effective at neutral pH levels found in the endoplasmic reticulum, while it exhibits reduced affinity at the acidic pH typical of lysosomes .

In Vivo Effects

Numerous studies have demonstrated the effectiveness of D-Isofagomine in increasing GCase activity in vivo:

- Gaucher Disease Mouse Models : In mice with neuronopathic Gaucher disease, administration of D-Isofagomine resulted in significant increases in GCase activity across various tissues. For instance, treatment at doses of 600 mg/kg/day led to a 6-fold increase in GCase activity in the liver and notable improvements in brain and visceral tissue levels .

- Survival and Health Improvements : Mice treated with D-Isofagomine exhibited extended life spans (up to 20 days longer) and reduced pro-inflammatory markers, indicating a potential for delaying neurological decline associated with Gaucher disease .

In Vitro Effects

In vitro studies using fibroblasts from Gaucher patients homozygous for mutant GCase alleles showed that D-Isofagomine significantly enhances enzyme activity:

- Cell Lines : Treatment with D-Isofagomine tartrate resulted in a concentration-dependent increase in GCase activity. For L444P mutant fibroblasts, maximal increases were observed from 2.5 to 3.5-fold above baseline after five days of treatment .

- Western Blot Analysis : Enhanced levels of mature GCase protein were detected following treatment, confirming that D-Isofagomine not only increases enzymatic activity but also stabilizes protein levels within cells .

Case Studies and Clinical Implications

D-Isofagomine has been evaluated for its potential therapeutic applications beyond Gaucher disease:

- Parkinson's Disease : Given its ability to cross the blood-brain barrier, there is interest in using D-Isofagomine for treating Parkinson's disease patients who have mutations in GCase or are at risk due to other factors. The compound may enhance wild-type GCase levels, potentially ameliorating neurodegenerative symptoms .

- Long-Term Effects : Long-term administration studies have indicated that D-Isofagomine can reduce plasma markers associated with inflammation and organomegaly, suggesting broader systemic benefits .

Summary of Research Findings

Q & A

Q. What are the limitations of using Isofagomine (D-Tartrate) in high-throughput screening (HTS) for β-glucosidase modulators?

- The compound’s high potency (nM-range Ki) may mask weaker inhibitors in HTS assays. Use lower concentrations (e.g., 0.1× IC50) or pre-incubate enzymes with Isofagomine to identify synergistic/competitive molecules. Counter-screens with unrelated enzymes (e.g., α-glucosidase) can assess specificity .

Q. How can researchers optimize Isofagomine (D-Tartrate) delivery to the central nervous system (CNS) for Parkinson’s disease studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.